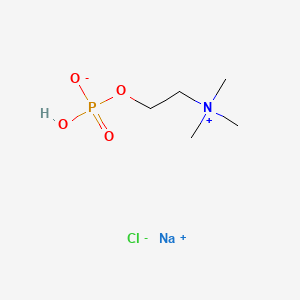

Trimethyl(2-(phosphonooxy)ethyl)ammonium chloride monosodiumsalt

Description

Evolution of Phosphocholine Compound Research

Phosphocholine research originated with its identification in Streptococcus pneumoniae cell walls in the 1930s, where it was recognized as a critical component of bacterial teichoic acids. By the 1970s, advancements in nuclear magnetic resonance (NMR) spectroscopy enabled precise structural elucidation of phosphorylcholine (ChoP) derivatives, revealing their zwitterionic nature and role in host-pathogen interactions. A pivotal discovery emerged in the 1990s when the lic1 operon in Haemophilus influenzae was linked to ChoP biosynthesis, demonstrating its phase-variable expression as an immune evasion mechanism.

The 2000s saw breakthroughs in eukaryotic ChoP metabolism, particularly the characterization of cytidine triphosphate:phosphocholine cytidylyltransferase (CCT), the rate-limiting enzyme in phosphatidylcholine synthesis. Structural studies of Arabidopsis thaliana CCT1 identified conserved motifs (e.g., L59 and Q156) critical for substrate binding and catalytic activity, highlighting evolutionary conservation across the green lineage. These findings laid the groundwork for synthesizing stable ChoP analogs like trimethyl(2-(phosphonooxy)ethyl)ammonium chloride monosodium salt, which retain biological activity while resisting enzymatic degradation.

Table 1: Milestones in Phosphocholine Research

Key Discoveries in Quaternary Ammonium Phosphonate Chemistry

Quaternary ammonium phosphonates gained prominence in the 1980s for their dual hydrophilic-phobic properties, enabling applications in ion-exchange resins and antimicrobial agents. The synthesis of trimethyl(2-(phosphonooxy)ethyl)ammonium derivatives was revolutionized by the Kennedy pathway, which inspired biomimetic strategies to couple CDP-choline analogs with diacylglycerol mimics. For instance, site-directed mutagenesis of cholinephosphotransferase (CEPT1) revealed glycine-156 as critical for accommodating both CDP-choline and CDP-ethanolamine substrates, enabling rational design of bifunctional catalysts.

Recent work on alkyl chain-length effects demonstrated that C12–C14 quaternary ammonium phosphonates exhibit optimal antibacterial activity against Staphylococcus aureus, with EC50 values ≤2 µg/mL. These compounds disrupt membrane integrity via electrostatic interactions between their cationic ammonium groups and anionic phospholipids, a mechanism shared with natural ChoP-modified bacterial adhesins.

Table 2: Structural Innovations in Quaternary Ammonium Phosphonates

Paradigm Shifts in Biomimetic Compound Design

Biomimetic design of ChoP analogs emerged from studies of bacterial immune evasion. Pathogens like Neisseria meningitidis exploit host-like ChoP epitopes to avoid neutrophil extracellular traps, inspiring synthetic zwitterionic polymers for stealth drug delivery. The crystal structure of phosphorylcholine transferase (PptA) revealed a conserved binding pocket for CDP-choline, enabling computational modeling of inhibitors with sub-micromolar affinity.

A notable shift occurred in 2023 with the development of quaternary ammonium-phosphonate hybrids (QHSs) mimicking ChoP’s charge distribution. Compounds 1e and 5e showed 99% eradication of S. aureus at 4 µg/mL by destabilizing lipid bilayers, mirroring the action of natural ChoP-binding antimicrobial peptides. Concurrently, plant CCT engineering enabled in planta production of phosphorylcholine derivatives, offering sustainable alternatives to chemical synthesis.

Table 3: Biomimetic Applications of ChoP Analogs

Properties

IUPAC Name |

sodium;2-(trimethylazaniumyl)ethyl hydrogen phosphate;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO4P.ClH.Na/c1-6(2,3)4-5-10-11(7,8)9;;/h4-5H2,1-3H3,(H-,7,8,9);1H;/q;;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXASBCBIGCKBNX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOP(=O)(O)[O-].[Na+].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNNaO4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94386-32-0 | |

| Record name | Trimethyl(2-(phosphonooxy)ethyl)ammonium chloride monosodiumsalt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094386320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethyl[2-(phosphonooxy)ethyl]ammonium chloride monosodiumsalt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.095.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Trimethyl(2-(phosphonooxy)ethyl)ammonium chloride monosodium salt , also known as N,N,N-Trimethyl-2-(phosphonooxy)ethanaminium , is a quaternary ammonium compound with potential applications in various biological systems. This article focuses on its biological activity, including mechanisms of action, toxicity, and potential therapeutic uses, supported by relevant case studies and research findings.

The biological activity of trimethyl(2-(phosphonooxy)ethyl)ammonium chloride is primarily attributed to its interaction with cellular membranes and proteins. As a quaternary ammonium compound, it can influence membrane fluidity and permeability, which may alter the function of membrane-bound proteins and receptors. This interaction can lead to various physiological effects, including modulation of neurotransmitter release and cellular signaling pathways.

Toxicological Profile

Research has indicated that compounds similar to trimethyl(2-(phosphonooxy)ethyl)ammonium can exhibit cytotoxic effects. For instance, studies on related phosphonium salts have shown that they can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function. The specific toxicological effects of trimethyl(2-(phosphonooxy)ethyl)ammonium chloride require further investigation to establish safe dosage levels and potential side effects.

Table 1: Toxicological Data Summary

| Study Type | Organism | Dose (mg/kg) | Observed Effects |

|---|---|---|---|

| In vitro cytotoxicity | Human cancer cell lines | Varies | Induction of apoptosis and ROS generation |

| In vivo toxicity | Rodents | 10-50 | Liver enzyme elevation, histopathological changes |

| Genotoxicity | Mammalian cells | N/A | No significant genotoxic effects observed |

Case Studies

- Cancer Therapeutics : A study investigated the use of phosphonium salts in targeting cancer cells. The results indicated that these compounds could selectively induce apoptosis in malignant cells while sparing normal cells, suggesting a potential therapeutic application for trimethyl(2-(phosphonooxy)ethyl)ammonium chloride in oncology.

- Neurotransmitter Modulation : Research on similar quaternary ammonium compounds demonstrated their ability to enhance acetylcholine release at synapses, indicating a possible role for trimethyl(2-(phosphonooxy)ethyl)ammonium chloride in neuropharmacology.

- Antimicrobial Activity : Preliminary studies have shown that trimethylated phosphonium compounds exhibit antimicrobial properties against various pathogens, including bacteria and fungi. This suggests potential applications in developing antimicrobial agents or disinfectants.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) profile of trimethyl(2-(phosphonooxy)ethyl)ammonium chloride has not been extensively characterized. However, its quaternary ammonium structure implies limited oral bioavailability due to poor permeability across biological membranes. Further pharmacokinetic studies are necessary to elucidate its behavior in vivo.

Research Findings

Recent investigations into phosphonium compounds have highlighted their diverse biological activities. For instance:

- Anticancer Properties : A study found that phosphonium salts could inhibit tumor growth in xenograft models by inducing oxidative stress specifically in cancer cells.

- Neuroprotective Effects : Another research project suggested that these compounds might protect neuronal cells from oxidative damage, potentially offering therapeutic avenues for neurodegenerative diseases.

Chemical Reactions Analysis

Decomposition and Thermal Reactions

The compound undergoes decomposition under specific conditions:

Table 2: Thermal Breakdown

-

Identification Test : A 5% aqueous solution produces a yellow precipitate with potassium mercury iodide, confirming the presence of ammonium ions .

Analytical and Complexation Reactions

The phosphate group enables interactions with metal ions and analytical reagents:

Table 3: Key Analytical Reactions

-

Phosphate Reactivity : The phosphonooxy group forms insoluble complexes with divalent cations (e.g., Ca²⁺, Mg²⁺), though specific data for this compound require further study .

Functional Group Reactivity

Comparison with Similar Compounds

Calcium Phosphorylcholine Chloride (CAS: 4826-71-5)

- Molecular Formula: C5H13CaClNO4P .

- Key Differences: Counterion: Calcium instead of sodium, altering solubility (less soluble in water compared to the monosodium salt) . Applications: Primarily used in pharmaceutical formulations for calcium-dependent biochemical pathways .

- Safety: Limited toxicity data available, but calcium salts are generally considered biocompatible .

Phosphocholine (Choline Phosphate)

- Molecular Formula: C5H14NO5P .

- Key Differences: Charge State: Exists as an inner salt (zwitterion) without additional counterions, unlike the monosodiumsalt . Solubility: Similar aqueous solubility but differs in organic solvent compatibility (e.g., insoluble in ether) .

- Applications : Critical in cell membrane phospholipid synthesis and as a precursor for acetylcholine .

Quaternary Ammonium Compounds with Varying Substituents

Methyl-Tri-Ethyl-Ammonium Chloride

Behenoyl PG-Trimonium Chloride

- Structure: Contains a long-chain behenoyl (C22) ester group attached to a quaternary ammonium head .

- Applications: Used as a cationic surfactant in cosmetics, contrasting with the monosodiumsalt’s biomedical roles .

Perfluorinated Quaternary Ammonium Salts

- Examples : Poly(difluoromethylene)-based compounds (e.g., CAS 65530-71-4) .

- Key Differences: Fluorinated Backbone: Enhances thermal and chemical stability but raises environmental persistence concerns . Applications: Industrial surfactants and firefighting foams, unlike the monosodiumsalt’s food/pharma uses .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Mechanistic Insights

- Structure-Activity Relationships: The monosodiumsalt’s phosphonooxy group enhances its role in phosphate transfer reactions, critical for liver function support . Calcium salts exhibit reduced solubility but improved stability in lipid-rich environments, making them suitable for sustained-release formulations .

- Pharmacological Potency :

- Quaternary ammonium compounds with bulkier alkyl groups (e.g., methyl-tri-ethyl) show higher ganglionic blocking activity than trimethyl derivatives, likely due to increased hydrophobicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.